molecular formula C18H18ClN3O4S2 B2719416 N-(3-chloro-4-methoxyphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide CAS No. 1207007-46-2

N-(3-chloro-4-methoxyphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide

Cat. No.: B2719416
CAS No.: 1207007-46-2
M. Wt: 439.93
InChI Key: KJRKSSPXTZHZIQ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique combination of functional groups, including a chloro-methoxyphenyl group, a dimethyl-pyrazolyl group, and a thiophene-sulfonamide group, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the 3-chloro-4-methoxyphenyl intermediate: This can be achieved through the chlorination and methoxylation of a suitable phenyl precursor.

    Synthesis of the 3,5-dimethyl-1H-pyrazole intermediate: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrazole ring.

    Coupling of the intermediates: The 3-chloro-4-methoxyphenyl intermediate is coupled with the 3,5-dimethyl-1H-pyrazole intermediate using a suitable coupling reagent.

    Introduction of the thiophene-sulfonamide group: This step involves the reaction of the coupled intermediate with a thiophene-sulfonamide reagent under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-chloro-4-methoxyphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-2-sulfonamide
  • **N-(3-chloro-4-methoxyphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-ethylthiophene-3-sulfonamide

Uniqueness

N-(3-chloro-4-methoxyphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(3,5-dimethylpyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O4S2/c1-11-9-12(2)22(20-11)18(23)17-16(7-8-27-17)28(24,25)21(3)13-5-6-15(26-4)14(19)10-13/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRKSSPXTZHZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC(=C(C=C3)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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